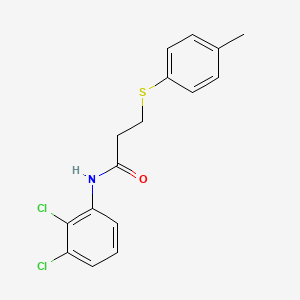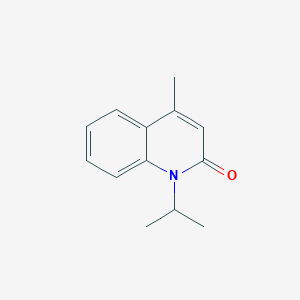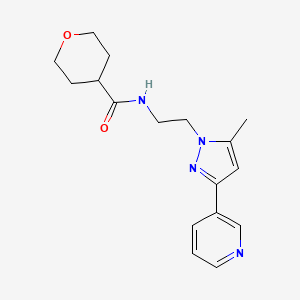
4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as MSQ, is a chemical compound that has been widely studied for its potential applications in scientific research. MSQ is a heterocyclic compound that contains a quinoxaline ring system and a piperidine ring system. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is complex and not fully understood. However, it is believed that this compound acts as a modulator of ion channels, specifically voltage-gated sodium channels. By modulating the activity of these channels, this compound may be able to affect neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of voltage-gated sodium channels, as well as other ion channels. In vivo studies have shown that this compound can affect neuronal excitability and neurotransmitter release, and may have potential as a treatment for neurological disorders.
实验室实验的优点和局限性
One advantage of using 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is that it has been well-studied and its synthesis method has been optimized for high yield and purity. Additionally, this compound has a variety of potential applications in scientific research, making it a versatile compound. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are a number of potential future directions for research on 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the development of this compound as a drug lead compound, particularly for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on ion channels and neuronal excitability. Finally, this compound may have potential applications in other scientific fields, such as materials science or catalysis, which could be explored in future research.
合成方法
The synthesis of 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves a multi-step process that begins with the reaction of 2,3-dichloroquinoxaline with piperidine. The resulting intermediate is then treated with sodium methoxide to form the final product, this compound. This synthesis method has been optimized for high yield and purity, and has been used in a number of research studies.
科学研究应用
4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders. In pharmacology, this compound has been studied for its potential as a drug lead compound, with promising results. In medicinal chemistry, this compound has been used as a starting point for the development of novel therapeutics.
属性
IUPAC Name |
4-(1-methylsulfonylpiperidine-3-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)17-8-4-5-11(9-17)15(20)18-10-14(19)16-12-6-2-3-7-13(12)18/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYSPWWDLFVIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2934735.png)

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2934737.png)


![1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2934743.png)
![Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2934744.png)
![(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid](/img/structure/B2934748.png)
![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)




